2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride

Catalog No.
S13999267
CAS No.
M.F
C17H25ClN2O4
M. Wt
356.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)...

Product Name

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid;hydrochloride

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C17H24N2O4.ClH/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21;/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21);1H

InChI Key

YXNFDDMBEUALIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C16H23N3O4HClC_{16}H_{23}N_{3}O_{4}\cdot HCl and a molecular weight of 321.38 g/mol. It is characterized by its structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. This compound appears as a solid powder and is typically stored at room temperature. Its chemical properties include being soluble in organic solvents, making it suitable for various synthetic applications.

Typical of amino acids and amides. Key reactions include:

  • Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis, yielding the corresponding amine.
  • Acid-base reactions: The carboxylic acid functional group can react with bases to form salts, particularly in the presence of hydrochloric acid.
  • Coupling reactions: It can participate in peptide coupling reactions due to the presence of the amine and carboxylic acid functionalities.

Research indicates that compounds similar to 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride exhibit significant biological activities. These include:

  • Antitumor activity: As part of targeted protein degradation strategies, this compound may play a role in cancer therapy.
  • Neuroprotective effects: The piperidine structure is often associated with neuroactive compounds, suggesting potential neuroprotective properties.

Several synthetic routes can be employed to produce 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride:

  • Boc protection of amines: The synthesis typically begins with the protection of an amine using tert-butoxycarbonyl chloride.
  • Formation of the piperidine ring: The protected amine can then be reacted with suitable precursors to form the piperidine structure.
  • Coupling with benzoic acid: Finally, coupling the piperidine derivative with benzoic acid under appropriate conditions yields the target compound.

This compound has several applications in pharmaceutical chemistry:

  • Linker in PROTACs: It is utilized as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development, which is crucial for targeted protein degradation strategies in drug discovery.
  • Building block for drug synthesis: Its structural features make it a valuable building block for synthesizing other biologically active compounds.

Interaction studies involving 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly in oncology and neuropharmacology.

Several compounds share structural similarities with 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acidC12H22N2O4C_{12}H_{22}N_{2}O_{4}Similar piperidine structure; used in similar applications
4-((Tert-butoxycarbonyl)amino)piperidine-4-carboxylic acidC11H20N2OC_{11}H_{20}N_{2}OContains piperidine; potential neuroactive properties
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)nicotinic acidC16H23N3O4C_{16}H_{23}N_{3}O_{4}Combines nicotinic activity with piperidine framework

These compounds highlight the unique structural attributes of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride, particularly its application as a linker in PROTACs and its potential biological activities.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

356.1502850 g/mol

Monoisotopic Mass

356.1502850 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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